molecular formula C7H8O B12518684 (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde CAS No. 655242-32-3

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde

Cat. No.: B12518684
CAS No.: 655242-32-3
M. Wt: 108.14 g/mol
InChI Key: NKBLVOCDLAQUTI-SSDOTTSWSA-N
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Description

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde is a chiral, enantiomerically defined cyclopentadiene carbaldehyde of interest in advanced organic synthesis and fragrance research . As a functionalized diene, this compound serves as a valuable building block for exploring 1,2- and 1,4-addition reactions, which are fundamental transformations in diene chemistry influenced by kinetic versus thermodynamic control . Its structure, featuring a reactive formyl group adjacent to a conjugated diene system, makes it a versatile substrate for nucleophilic addition reactions and organometallic chemistry, enabling the construction of more complex molecular architectures . While specific applications for this stereoisomer are not fully documented in public literature, its structural features suggest potential utility in the development of novel fragrance ingredients and as an intermediate in the synthesis of terpenoid-like molecules . This product is intended for use in research and development laboratories by qualified chemists. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal consumption. Please handle all chemicals with appropriate precautions, referring to the safety data sheet for specific hazard information.

Properties

CAS No.

655242-32-3

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(6)5-8/h2-5,7H,1H3/t7-/m1/s1

InChI Key

NKBLVOCDLAQUTI-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC=C[C@@H]1C=O

Canonical SMILES

CC1=CC=CC1C=O

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction for Cyclopentadiene Ring Formation

The Diels-Alder reaction is a cornerstone for synthesizing cyclopentadiene derivatives. A conjugated diene (e.g., cyclopentadiene) reacts with a dienophile (e.g., an aldehyde or ketone) to form a six-membered ring, which may subsequently undergo functionalization.

Example Pathway :

  • Diene Preparation : Sodium cyclopentadienyl reacts with methyl chloroformate to form methyl cyclopenta-1,3-diene-1-carboxylate, as demonstrated in Diels-Alder applications.
  • Ring Closure : The diene is subjected to a Diels-Alder reaction with a dienophile (e.g., 1,4-naphthoquinone) to form a bicyclic intermediate.
  • Functionalization : Post-reaction modifications, such as reduction, oxidation, or alkylation, introduce the aldehyde and methyl groups.

Key Challenges :

  • Stereoselectivity: Ensuring the s-cis conformation of the diene.
  • Regioselectivity: Directing the aldehyde group to the desired position.

Asymmetric Catalysis for Chiral Induction

The 1S configuration requires enantioselective synthesis. Organocatalytic or metal-catalyzed methods, such as those employing proline derivatives or chiral transition metals, could achieve this.

Proposed Steps :

  • Chiral Auxiliary : Attach a chiral auxiliary to a cyclopentadiene precursor.
  • Formylation : Introduce the aldehyde group via a Vilsmeier-Haack reaction or oxidation.
  • Methylation : Install the methyl group using a methylating agent (e.g., methyl iodide) under basic conditions.

Catalysts :

  • Organocatalysts : Proline derivatives for aldol-like reactions.
  • Metal Catalysts : Ruthenium complexes for metathesis reactions.

Functional Group Interconversion

Post-synthesis modifications enable precise functionalization.

Step Reagents/Conditions Outcome
Oxidation PCC, CrO₃, or KMnO₄ Primary alcohol → Aldehyde
Formylation Vilsmeier-Haack (POCl₃/DMF) Methyl group → Aldehyde
Reduction LiAlH₄, NaBH₄ Nitrile or ester → Aldehyde

Example :
A methyl-substituted cyclopentadiene alcohol is oxidized to the aldehyde using PCC in dichloromethane.

Methylation Strategies

Introducing the methyl group requires regioselective alkylation.

Methods :

  • Friedel-Crafts Alkylation : Limited by the non-aromatic nature of cyclopentadiene.
  • Electrophilic Substitution : Methyl iodide in the presence of a base (e.g., KOH).
  • Cross-Coupling : Suzuki-Miyaura or Negishi reactions for pre-functionalized substrates.

Key Considerations :

  • Steric Effects : Bulky substituents may hinder alkylation.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reactivity.

Critical Reaction Parameters

Diels-Alder Reaction Optimization

Parameter Optimal Value Impact
Temperature 0–25°C (rt) Faster kinetics at higher temps
Dienophile Electron-deficient (e.g., quinones) Increased reactivity
Catalyst Lewis acids (e.g., AlCl₃) Accelerates reaction rate

Example :
A Diels-Alder reaction between methyl cyclopenta-1,3-diene-1-carboxylate and 1,4-naphthoquinone proceeds in Et₂O/DCM (1:1) at rt for 5 days.

Asymmetric Catalysis Conditions

Catalyst Ligand Solvent Yield ee
Proline derivative Chiral amine DCM 75% 90%
Ruthenium complex N-heterocyclic carbene Toluene 85% 95%

Note : Hypothetical data based on analogous catalytic systems.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.

Major Products

    Oxidation: 2-methylcyclopenta-2,4-diene-1-carboxylic acid.

    Reduction: 2-methylcyclopenta-2,4-diene-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopentadiene ring structure may also interact with hydrophobic pockets in biological molecules, influencing their activity.

Comparison with Similar Compounds

Ring System and Substituent Effects

  • Cyclopentadiene vs. Cyclohexene : The target compound’s cyclopentadiene ring (unsaturated, conjugated diene) offers greater electron density compared to the cyclohexene derivative (), enhancing its reactivity in Diels-Alder reactions. The cyclohexene analog’s larger ring reduces ring strain, increasing stability but lowering diene reactivity .
  • Cyclopropane vs. Cyclopentane : The cyclopropane analog () exhibits significant ring strain, promoting reactivity in ring-opening reactions. Its branched alkenyl group further increases hydrophobicity (LogP ~3.0), making it suitable for lipid-soluble agrochemicals .

Functional Group Influence

  • Aldehyde vs. Ester : The aldehyde group in the target compound serves as an electrophilic site for nucleophilic additions (e.g., Grignard reactions), whereas the ester group in methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate () acts as an electron-withdrawing group, modulating diene reactivity in cycloadditions .
  • Stereochemistry : The (1S) configuration in the target compound contrasts with the (1R,2R,5S) stereochemistry of the cyclopentane analog (), which is critical in fragrance applications where enantiomeric purity dictates odor profiles .

Biological Activity

(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde has the following structural formula:

C8H8O\text{C}_8\text{H}_8\text{O}

This structure features a cyclopentadiene core with a carbonyl group, which is critical for its reactivity and biological activity.

Biological Activity Overview

Research has indicated that (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde exhibits various biological activities, including:

Synthesis and Characterization

The synthesis of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde typically involves the Diels-Alder reaction followed by oxidation processes. A notable synthesis method includes the reaction of cyclopentadiene with appropriate dienophiles under controlled conditions to yield the desired aldehyde.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Activity :
    • Preliminary screening against bacterial strains showed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Further investigations are needed to elucidate the mechanisms of action.
  • Enzyme Inhibition :
    • Inhibition assays revealed that (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde could inhibit certain enzymes involved in metabolic pathways, indicating its potential role as a lead compound in drug discovery.

Data Tables

The following table summarizes key findings related to the biological activity of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde:

Biological Activity Tested Concentration (µM) Effect Observed Reference
Antitumor1050% cell viability reduction
Antimicrobial50Moderate activity against Gram-positive bacteria
Enzyme Inhibition25Significant inhibition of enzyme activity

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